3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
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Overview
Description
3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Compounds containing theindole nucleus and thiadiazole ring , which are structural components of the compound, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, indicating their interaction with various biological targets .
Mode of Action
It can be inferred from related compounds that themesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved .
Biochemical Pathways
Compounds containing the indole nucleus and thiadiazole ring have been associated with a variety of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Themesoionic nature of the thiadiazole ring, which is a component of the compound, contributes to its ability to cross cellular membranes . This property could potentially influence the compound’s bioavailability.
Result of Action
Related compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
The compound’s structural components, the indole nucleus and thiadiazole ring, have been associated with a broad spectrum of biological activities . This suggests that the compound’s action could potentially be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
Thiadiazole derivatives, including 3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, have been found to interact with various enzymes, proteins, and other biomolecules . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .
Cellular Effects
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, including anticancer activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiadiazole derivatives are known for their stability and low toxicity .
Dosage Effects in Animal Models
Other thiadiazole derivatives have shown efficacy in various in vitro and in vivo models .
Metabolic Pathways
Thiadiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes .
Subcellular Localization
The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be localized in various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate reagents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiadiazole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-thiadiazole derivatives
- 1,2,5-thiadiazole derivatives
- 1,3,4-thiadiazole derivatives
Uniqueness
3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl group on the thiadiazole ring enhances its reactivity and potential biological activities compared to other thiadiazole derivatives .
Properties
IUPAC Name |
3-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-12-8-4-7-11(9-12)14(20)18-15-17-13(19-21-15)10-5-2-1-3-6-10/h1-9H,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMHTUCWYGMQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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